molecular formula C21H29NO2 B1389224 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline CAS No. 1040685-33-3

4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline

Cat. No. B1389224
M. Wt: 327.5 g/mol
InChI Key: SPLACWBQIXKYIN-UHFFFAOYSA-N
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Description

4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline is a chemical compound with the following structural formula:


C20H29NO2\text{C}_{20}\text{H}_{29}\text{NO}_2


It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The compound’s systematic name indicates the presence of two butoxy groups and a benzyl group on the aniline core.



Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of aniline with sec-butyl bromide and subsequent alkylation with 4-butoxybenzyl chloride. Detailed synthetic pathways and conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline consists of the following components:



  • Aniline core (benzene ring with an amino group)

  • Two sec-butoxy groups (attached to the amino nitrogen)

  • One 4-butoxybenzyl group (attached to the aniline ring)



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The butoxy and benzyl groups can undergo substitution reactions with other reagents.

  • Oxidation/Reduction Reactions : The amino group can be oxidized or reduced under appropriate conditions.

  • Acid-Base Reactions : The amino group can act as a base or be protonated by acids.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is approximately .

  • Solubility : It is likely soluble in organic solvents due to its nonpolar nature.

  • Color : The compound may appear as a pale yellow or white solid.


Safety And Hazards


  • Toxicity : Assessments of toxicity and safety should be conducted based on the specific application.

  • Handling Precautions : Proper protective equipment and handling procedures are essential.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Further research is needed to explore:



  • Biological Activity : Investigate potential pharmacological applications.

  • Synthetic Modifications : Explore derivatives with improved properties.


: Reference: Chemical Abstracts Service (CAS) Registry Number: 103-69-5


properties

IUPAC Name

4-butan-2-yloxy-N-[(4-butoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-4-6-15-23-20-11-7-18(8-12-20)16-22-19-9-13-21(14-10-19)24-17(3)5-2/h7-14,17,22H,4-6,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLACWBQIXKYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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